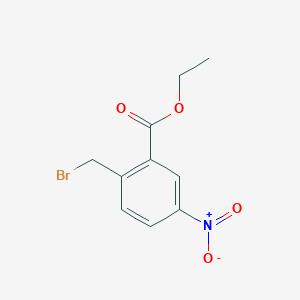
Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate is a thiophene derivative with the molecular formula C8H11NO2S. This compound is characterized by a thiophene ring substituted with amino, methyl, and ester groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylthiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for potential interactions with various biomolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparación Con Compuestos Similares
- Methyl 3-amino-2-thiophenecarboxylate
- Ethyl 4,5-dimethyl-2-(phenoxyacetyl)amino-3-thiophenecarboxylate
- Ethyl 2-(4-tert-butylphenoxy)acetylamino-4,5-dimethyl-3-thiophenecarboxylate
Comparison: Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
methyl 3-amino-4,5-dimethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H2,1-3H3 |
Clave InChI |
IRHWFQBHNJAQEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1N)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Bromo-6-phenylimidazo[1,2-B]pyridazine](/img/structure/B8791757.png)



![ethyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B8791799.png)

![4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine](/img/structure/B8791815.png)

